(Z)-4-Hepten-1-ol chemical properties and structure
(Z)-4-Hepten-1-ol chemical properties and structure
An In-depth Technical Guide to (Z)-4-Hepten-1-ol
This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic pathway for (Z)-4-Hepten-1-ol, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(Z)-4-Hepten-1-ol is an organic compound classified as a fatty alcohol.[1] It is a colorless, clear liquid with a fresh, green, and grassy odor.[2] Its primary applications are as a flavoring agent in foods and as a fragrance ingredient in various products.[3][4]
The quantitative chemical and physical properties of (Z)-4-Hepten-1-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O | [2][3][5][6] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| CAS Number | 6191-71-5 | [1][2][5] |
| Appearance | Colorless clear liquid | [2] |
| Density | 0.850 g/mL at 20°C | [5][6] |
| Boiling Point | 78°C at 23 mmHg | [2][5][6] |
| Melting Point | 26°C (estimate) | [5] |
| Flash Point | 165.00°F (73.89°C) TCC | [2][4] |
| Refractive Index | 1.44000 to 1.44800 at 20°C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents/alcohol. | [3][6] |
| Vapor Pressure | 0.375000 mm/Hg at 25.00°C | [2] |
| logP (o/w) | 1.7 - 2.2 | [1][2][3] |
| Polar Surface Area | 20.23 Ų | [1][3] |
Chemical Structure
(Z)-4-Hepten-1-ol is a primary alcohol with a seven-carbon aliphatic chain.[1] Its structure is characterized by a carbon-carbon double bond located between the fourth and fifth carbon atoms. The "(Z)" designation, also referred to as "cis," indicates that the alkyl groups attached to the double bond are on the same side, resulting in a specific spatial arrangement.
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Key Functional Groups :
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Hydroxyl (-OH) group : Located at the first carbon (C1), defining it as a primary alcohol.
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Alkenyl (C=C) group : A cis-configured double bond at the C4 position.
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Synonyms : cis-4-Hepten-1-ol, (4Z)-4-Hepten-1-ol, (Z)-Hept-4-en-1-ol[1][3]
Experimental Protocols: Synthesis
A common and effective method for synthesizing (Z)-alkenes with high stereoselectivity is the Wittig reaction. A plausible synthetic route to (Z)-4-Hepten-1-ol involves the reaction of an appropriate phosphorus ylide with an aldehyde. Below is a detailed experimental protocol based on established methodologies for similar unsaturated alcohols.[7][8]
Plausible Synthesis of (Z)-4-Hepten-1-ol via Wittig Reaction
This synthesis can be conceptualized in two main stages:
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Preparation of the Phosphorus Ylide : Generation of propyltriphenylphosphonium ylide from the corresponding phosphonium (B103445) salt.
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Wittig Reaction : Reaction of the ylide with a protected 4-hydroxybutanal to form the (Z)-alkene, followed by deprotection.
Part A: Preparation of Propyltriphenylphosphonium Bromide
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Reaction Setup : In a flame-dried, two-necked round-bottom flask under an inert nitrogen or argon atmosphere, dissolve triphenylphosphine (B44618) (1.1 eq.) in anhydrous acetonitrile.
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Addition of Alkyl Halide : To the stirred solution, add 1-bromopropane (B46711) (1.0 eq.) dropwise.
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Reaction : Stir the mixture at room temperature overnight. The corresponding phosphonium salt, propyltriphenylphosphonium bromide, will precipitate out of the solution.
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Isolation : Collect the precipitate by filtration, wash it thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry it under vacuum.
Part B: Ylide Generation and Wittig Reaction
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Ylide Generation : Suspend the dried propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere. Cool the suspension to -78°C using a dry ice/acetone bath.
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Base Addition : Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to the suspension. A distinct color change to deep red or orange indicates the formation of the phosphorus ylide. Stir the resulting solution at -78°C for one hour.
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Aldehyde Addition : In a separate flask, prepare a solution of 4-(tetrahydro-2H-pyran-2-yloxy)butanal (1.0 eq.) in anhydrous THF. Add this solution dropwise to the ylide solution at -78°C. Note: 4-(tetrahydro-2H-pyran-2-yloxy)butanal can be synthesized from 1,4-butanediol (B3395766) by mono-protection with dihydropyran (DHP) followed by oxidation (e.g., Swern or PCC oxidation).
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Reaction : Allow the reaction mixture to stir at -78°C for 2-4 hours. Afterwards, let it warm slowly to room temperature and continue stirring overnight.
Part C: Workup and Purification
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Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
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Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
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Washing and Drying : Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
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Concentration : Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude protected alcohol.
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Deprotection : Dissolve the crude product in a suitable solvent (e.g., methanol) and add a catalytic amount of acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS). Stir until TLC analysis indicates complete removal of the THP protecting group.
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Final Purification : Neutralize the deprotection reaction, remove the solvent, and purify the resulting crude (Z)-4-Hepten-1-ol by silica (B1680970) gel column chromatography to yield the final product. The byproduct, triphenylphosphine oxide, can also be separated during this step.[8]
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the plausible synthesis of (Z)-4-Hepten-1-ol as described in the protocol above.
Caption: Synthetic workflow for (Z)-4-Hepten-1-ol via Wittig reaction.
References
- 1. Showing Compound (Z)-4-Hepten-1-ol (FDB003479) - FooDB [foodb.ca]
- 2. parchem.com [parchem.com]
- 3. 4-Hepten-1-ol, (4Z)- | C7H14O | CID 5367536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-4-hepten-1-ol, 6191-71-5 [thegoodscentscompany.com]
- 5. (Z)-4-hepten-1-ol | CAS#:6191-71-5 | Chemsrc [chemsrc.com]
- 6. (Z)-hept-4-en-1-ol [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
